1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
CAS No.: 888-19-7
Cat. No.: VC4130727
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one - 888-19-7](/images/structure/VC4130727.png)
Specification
CAS No. | 888-19-7 |
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Molecular Formula | C14H16N2O |
Molecular Weight | 228.29 g/mol |
IUPAC Name | 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C14H16N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2 |
Standard InChI Key | HUULIVDXAQTZEE-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32 |
Canonical SMILES | C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule consists of a five-membered pyrrolidin-2-one ring (a γ-lactam) substituted at the 1-position with a 2-(1H-indol-3-yl)ethyl group. The indole system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, contributes aromaticity and hydrogen-bonding capabilities through its NH group. The ethyl spacer between the indole and pyrrolidone allows conformational flexibility, which may influence receptor binding interactions .
Key structural parameters include:
Spectroscopic Identification
Nuclear magnetic resonance (NMR) data for related pyrrolidin-2-ones reveal characteristic signals:
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¹H NMR: The lactam carbonyl (C=O) deshields adjacent protons, producing distinctive splitting patterns. For example, in the analog 1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione, the pyrrolidine dione protons resonate at δ 2.65–3.25 ppm, while indole protons appear between δ 6.76–7.28 ppm .
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¹³C NMR: The carbonyl carbon of the pyrrolidin-2-one ring typically resonates near δ 175 ppm, with indole carbons in the δ 110–140 ppm range .
Synthetic Methodologies
Cyclopropane Ring-Opening Strategy
A scalable route involves nickel-catalyzed reactions of donor–acceptor (DA) cyclopropanes with primary amines. For instance, dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with anilines or benzylamines in dichloroethane (DCE) with Ni(ClO₄)₂·6H₂O as a Lewis acid . The process proceeds via:
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Cyclopropane activation: Coordination of the Lewis acid to the cyclopropane's electron-deficient carbon.
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Nucleophilic attack: Amine opening of the strained ring to form a zwitterionic intermediate.
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Lactamization: Intramolecular cyclization to form the pyrrolidin-2-one core.
This method achieves yields up to 79% for electron-rich substrates, though sterically hindered or electron-poor amines require optimized conditions .
Post-Functionalization Modifications
Physicochemical and Pharmacokinetic Properties
Experimental and predicted data highlight features relevant to drug development:
The compound’s moderate lipophilicity (LogP ≈ 1.22) and polar surface area (~41.5 Ų) suggest potential blood-brain barrier permeability, a critical factor for central nervous system-targeted therapies .
Research Challenges and Future Directions
Despite synthetic advances, key gaps persist:
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Metabolic stability: Lactam rings may undergo hydrolysis in vivo, necessitating prodrug strategies or structural rigidification.
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Selectivity optimization: Off-target effects at homologous receptors (e.g., serotonin 5-HT₂) require structure-activity relationship (SAR) studies.
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Delivery systems: The compound’s high melting point (478°C) and limited solubility complicate formulation, suggesting nanoencapsulation or salt formation as solutions .
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